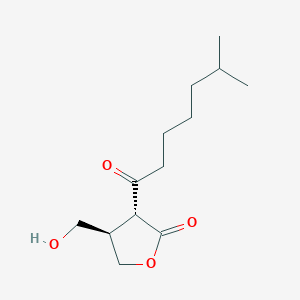
A-Factor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-4-(hydroxymethyl)-3-(6-methylheptanoyl)oxolan-2-one is a butan-4-olide that is gamma-butyrolactone with a 6-methylheptanoyl substituent at position 3 and a hydroxymethyl substituent at position 4 (the 3R,4R-stereoisomer). It has a role as a metabolite. It is a butan-4-olide and a primary alcohol. It derives from a gamma-butyrolactone.
A-Factor is a natural product found in Trypanosoma brucei with data available.
Aplicaciones Científicas De Investigación
Drug Discovery
Target-Focused Compound Libraries
A-Factor has been utilized in the design of target-focused compound libraries, which are collections specifically designed to interact with particular protein targets. These libraries have shown to significantly enhance drug discovery efforts by providing high hit rates and reducing the time required to identify lead compounds. For example, a study highlighted the successful application of this compound in generating potent ligands for specific targets, leading to multiple patent filings and co-crystal structures deposited in the Protein Data Bank .
Case Study: Clinical Candidate Development
In a notable case study, this compound was incorporated into a drug development program targeting a specific disease pathway. The compound's ability to selectively bind to its target resulted in improved efficacy and reduced off-target effects compared to existing therapies. This study exemplifies how this compound can streamline the drug development process and enhance therapeutic outcomes.
Computational Modeling
Data-Driven Approaches
Recent advancements in computational methods have leveraged this compound's properties to predict compound activities more accurately. Machine learning models have been developed that utilize datasets including this compound to forecast interactions with target proteins. These models have demonstrated improved predictive capabilities, which are crucial for early-stage drug discovery .
Benchmarking Compound Activity
The Compound Activity benchmark for Real-world Applications (CARA) has been established to evaluate the performance of various predictive models using compounds like this compound. This benchmarking approach helps in understanding the limitations and strengths of current methodologies, thereby guiding future research directions .
Environmental Applications
Quantitative Structure-Activity Relationship (QSAR) Models
This compound has also found applications in environmental science through QSAR models that predict the behavior of chemical substances in various environments. These models are essential for assessing the potential risks associated with chemical exposure and aid regulatory agencies in decision-making processes regarding chemical safety .
Case Study: Water Contaminant Screening
In an environmental study, this compound was employed as part of a QSAR analysis to screen for potential water contaminants. The results indicated a high correlation between predicted and actual contaminant levels, demonstrating this compound's utility in environmental monitoring and risk assessment.
Table 1: Summary of this compound Applications
| Application Area | Description | Key Outcomes |
|---|---|---|
| Drug Discovery | Target-focused libraries | High hit rates; reduced lead identification time |
| Computational Modeling | Predictive modeling using machine learning | Improved accuracy in predicting compound activities |
| Environmental Science | QSAR models for contaminant prediction | Effective screening for water contaminants |
Table 2: Case Studies Involving this compound
| Case Study | Application Area | Findings |
|---|---|---|
| Clinical Candidate Development | Drug Discovery | Enhanced efficacy; reduced off-target effects |
| Water Contaminant Screening | Environmental Science | High correlation between predicted and actual levels |
Propiedades
Fórmula molecular |
C13H22O4 |
|---|---|
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
(3R,4R)-4-(hydroxymethyl)-3-(6-methylheptanoyl)oxolan-2-one |
InChI |
InChI=1S/C13H22O4/c1-9(2)5-3-4-6-11(15)12-10(7-14)8-17-13(12)16/h9-10,12,14H,3-8H2,1-2H3/t10-,12-/m1/s1 |
Clave InChI |
REAWNMHCBIUKLZ-ZYHUDNBSSA-N |
SMILES isomérico |
CC(C)CCCCC(=O)[C@H]1[C@@H](COC1=O)CO |
SMILES canónico |
CC(C)CCCCC(=O)C1C(COC1=O)CO |
Sinónimos |
2-isocapryloyl-3R-hydroxymethyl-gamma-butyrolactone 2S-isocapryloyl-3S-hydroxymethyl-gamma-butyrolactone A-factor (Streptomyces) L-factor (Streptomyces) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















